![molecular formula C18H17N3OS B2959572 1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-20-6](/img/structure/B2959572.png)
1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including a phenyl group, a thiophene group, and a pyrrolopyrazine group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrazine ring and the attachment of the phenyl and thiophene groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and thiophene) and a heterocyclic ring (pyrrolopyrazine) would likely contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the phenyl and thiophene groups may undergo electrophilic aromatic substitution reactions, while the pyrrolopyrazine group may participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of aromatic rings may increase its stability, while the presence of polar groups may affect its solubility .Applications De Recherche Scientifique
Heterocyclic Synthesis and Antimicrobial Activity
The chemical structure 1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, due to its complexity, is often involved in the synthesis of various heterocyclic compounds. For instance, similar structures have been utilized in the synthesis of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives. These compounds have shown potential in antimicrobial activities, demonstrating the broader application of such chemical structures in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Cytotoxicity and Cancer Research
Compounds with similar frameworks have been synthesized and tested for their cytotoxic properties against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. The synthesis and characterization of these compounds, including their spectral data and in vitro cytotoxic activity, contribute to the ongoing research in cancer therapy, highlighting the importance of such chemical structures in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Utility in Heterocyclic Synthesis
The utility of similar compounds in heterocyclic synthesis is significant, serving as key intermediates for the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. These compounds, characterized by spectral data and elemental analyses, contribute to the diverse applications of heterocyclic compounds in pharmacology and material science (Fadda, Etman, El-Seidy, & Elattar, 2012).
Synthesis and Antibacterial Activity
Another application involves the synthesis of new organic compounds, such as N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, through reactions with pyrazine-2-carboxylic acid. These compounds have been screened for their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021).
Synthesis and Cytotoxic Heterocyclic Compounds
The synthesis of cytotoxic heterocyclic compounds using propenone derivatives, which include structures similar to this compound, showcases the potential in developing new anticancer agents. These compounds have been characterized and evaluated for their cytotoxic activity against various cancer cell lines, further emphasizing the role of such structures in cancer research (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Mécanisme D'action
Thiophene Derivatives
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(19-16-9-5-13-23-16)21-12-11-20-10-4-8-15(20)17(21)14-6-2-1-3-7-14/h1-10,13,17H,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBXXJLIPWVUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


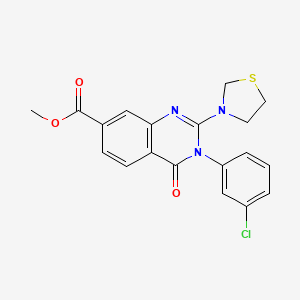
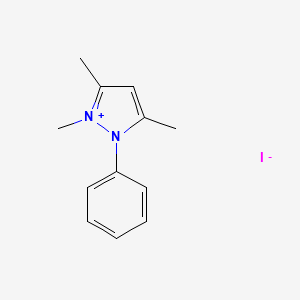
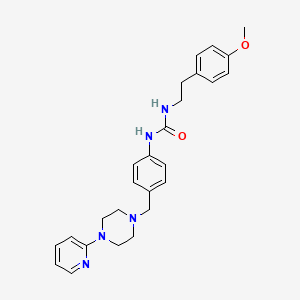
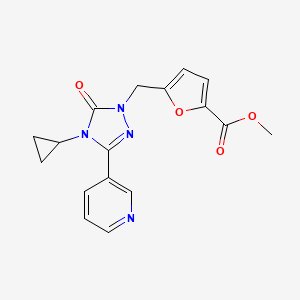
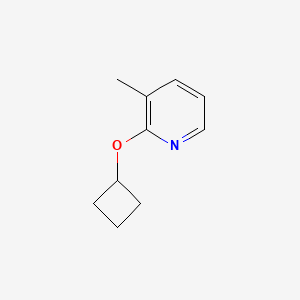
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)
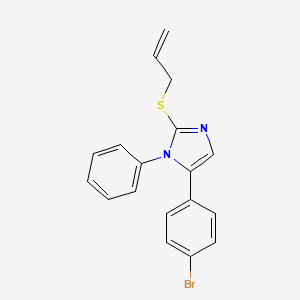
![N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2959503.png)
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)
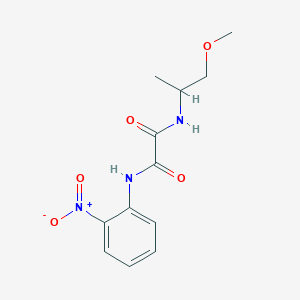

![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)
